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Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate Documentation Hub

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  • Product: Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate
  • CAS: 1313714-59-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Formation for Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

Abstract This in-depth technical guide delineates the synthesis and mechanistic pathway for the formation of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, a highly functionalized α,β-unsaturated cyanoacrylate. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide delineates the synthesis and mechanistic pathway for the formation of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, a highly functionalized α,β-unsaturated cyanoacrylate. These molecules are of significant interest as versatile intermediates in the development of pharmaceuticals and fine chemicals.[1][2] The synthesis is achieved via the Knoevenagel condensation, a classic and robust carbon-carbon bond-forming reaction.[1][3] This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and field-proven insights for researchers, scientists, and professionals in drug development.

Foundational Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[1][3] The reaction is renowned for its efficiency and is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or their salts.[1][2][3]

The key components of this reaction are:

  • The Carbonyl Component: An aldehyde or ketone that acts as the electrophile. Ketones are generally less reactive than aldehydes due to greater steric hindrance and reduced electrophilicity of the carbonyl carbon.[2][4]

  • The Active Methylene Component: A compound with a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as cyano (-CN), ester (-COOR), or nitro (-NO₂) groups.[3] These groups increase the acidity of the α-protons, facilitating their removal by a mild base to form a resonance-stabilized carbanion (enolate).[2][5]

For the specific synthesis of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, the reactants are:

  • Carbonyl Component: 1-(4-nitrophenyl)propan-2-one (also known as (4-nitrophenyl)acetone).[6]

  • Active Methylene Component: Ethyl cyanoacetate.

The overall reaction is depicted below:

Figure 1: Overall Reaction Scheme

Overall Knoevenagel condensation for the target compound.

G start Step 1: Enolate Formation R1 Ethyl Cyanoacetate step2 Step 2: Nucleophilic Attack Enolate Resonance-Stabilized Enolate Ion step3 Step 3: Protonation Intermediate1 Tetrahedral Alkoxide Intermediate step4 Step 4: Dehydration Intermediate2 β-Hydroxy Adduct R1->Enolate Base abstracts α-H⁺ Cat1 Base (B:) Enolate->Intermediate1 Attacks carbonyl carbon Ketone 1-(4-nitrophenyl)propan-2-one Ketone->Intermediate1 Intermediate1->Intermediate2 Protonation by BH⁺ Product Final Product + H₂O + Base Intermediate2->Product Elimination of H₂O

Caption: The four-step mechanism of the Knoevenagel condensation.

Experimental Protocol and Data

This section provides a representative, self-validating protocol for the synthesis, adapted from established procedures for Knoevenagel condensations involving ketones and active methylene compounds. [2][7]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(4-nitrophenyl)propan-2-oneC₉H₉NO₃179.1710.01.79 g
Ethyl cyanoacetateC₅H₇NO₂113.1210.51.19 g (1.12 mL)
Piperidine (Catalyst)C₅H₁₁N85.151.00.085 g (0.1 mL)
Ethanol (Solvent)C₂H₅OH46.07-25 mL
Ethyl Acetate (for extraction)C₄H₈O₂88.11-~50 mL
Dilute Hydrochloric Acid (1M)HCl36.46-~20 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-~20 mL
BrineNaCl58.44-~20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-~5 g
Step-by-Step Methodology

G Setup 1. Reaction Setup - Combine ketone, ethyl cyanoacetate, and ethanol in a round-bottom flask. - Add magnetic stirrer. Catalysis 2. Catalysis & Reflux - Add piperidine to the mixture. - Equip with a reflux condenser. - Heat to reflux (approx. 78°C). Setup->Catalysis Monitoring 3. Reaction Monitoring - Monitor progress via TLC (typically 4-8 hours). Catalysis->Monitoring Workup1 4. Work-up: Solvent Removal - Cool mixture to room temperature. - Remove ethanol via rotary evaporation. Monitoring->Workup1 Workup2 5. Work-up: Extraction - Dissolve residue in ethyl acetate. - Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. Workup1->Workup2 Drying 6. Drying & Concentration - Dry organic layer over Na₂SO₄. - Filter and concentrate in vacuo. Workup2->Drying Purification 7. Purification - Purify crude product via silica gel column chromatography (Hexane/EtOAc). Drying->Purification Analysis 8. Characterization - Obtain m.p., ¹H NMR, ¹³C NMR, IR, and MS to confirm structure and purity. Purification->Analysis

Caption: Experimental workflow for synthesis and purification.

Detailed Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1-(4-nitrophenyl)propan-2-one (1.79 g, 10.0 mmol), ethyl cyanoacetate (1.12 mL, 10.5 mmol), and absolute ethanol (25 mL).

  • Catalysis and Reflux: To the stirred solution, add piperidine (0.1 mL, 1.0 mmol). Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with 1M HCl (1 x 20 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL). [2]6. Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product. [2]

Field Insights & Optimization
  • Catalyst Choice: While piperidine is effective, other bases like ammonium acetate or organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be employed, sometimes offering milder conditions or faster reaction times. [7][8]* Water Removal: The reaction produces water, which can potentially reverse the initial addition step (hydrolysis). For sluggish reactions, using a Dean-Stark apparatus with a solvent like toluene can be employed to azeotropically remove water and drive the equilibrium towards the product. [7]* Green Chemistry Approaches: Recent studies have explored catalyst-free Knoevenagel condensations in water or using ionic liquids, which can simplify work-up and reduce the use of volatile organic solvents. [9][10]Water can act as a weak Brønsted base catalyst in some cases. [9]

Conclusion

The formation of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is reliably achieved through the Knoevenagel condensation of 1-(4-nitrophenyl)propan-2-one and ethyl cyanoacetate. The mechanism is a well-understood, four-step sequence involving base-catalyzed enolate formation, nucleophilic attack, protonation, and dehydration. Understanding the causality behind each step allows for rational optimization of reaction conditions, including catalyst selection and water removal strategies. The provided protocol serves as a robust starting point for the laboratory synthesis of this and structurally related compounds, which are valuable scaffolds in medicinal chemistry and materials science.

References

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Zheng, Q., et al. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. SciSpace. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Anonymous. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)propan-2-one. PubChem. [Link]

  • Das, B., et al. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]

  • Anonymous. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

Sources

Exploratory

Electronic Effects of the 4-Nitrophenyl Group in But-2-enoate Derivatives: A Technical Guide for Drug Development

Introduction: The Convergence of Electronic Effects and Reactivity In the realm of rational drug design and synthetic organic chemistry, the precise tuning of molecular electrophilicity is paramount. But-2-enoate (croton...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Electronic Effects and Reactivity

In the realm of rational drug design and synthetic organic chemistry, the precise tuning of molecular electrophilicity is paramount. But-2-enoate (crotonate) derivatives represent a classic α,β -unsaturated carbonyl system, widely utilized as Michael acceptors in targeted covalent inhibitors (TCIs). However, when the esterifying alcohol is replaced with a 4-nitrophenyl moiety, the chemical behavior of the resulting molecule—4-nitrophenyl but-2-enoate —is fundamentally transformed.

The 4-nitrophenyl group acts as a powerful electron-withdrawing group (EWG). By coupling this moiety to a conjugated alkene system, chemists create a highly reactive, dual-electrophilic core. This guide explores the stereoelectronic causality behind this reactivity, its dual modalities (acyl substitution vs. conjugate addition), and its critical applications in biocatalytic assays and covalent drug development.

Mechanistic Basis: Inductive (-I) and Resonance (-M) Effects

The profound reactivity of 4-nitrophenyl but-2-enoate is governed by the synergistic inductive (-I) and resonance (-M) effects of the nitro group located at the para position of the phenolic ring[1].

LUMO Lowering and Carbonyl Activation

In a standard alkyl ester (e.g., ethyl but-2-enoate), the ester oxygen donates electron density into the carbonyl carbon via resonance, stabilizing the ground state and reducing electrophilicity. In a 4-nitrophenyl ester, this paradigm is inverted. The strongly electron-withdrawing nitro group ( σpara​=0.778 ) pulls electron density away from the ester oxygen into the aromatic ring[2].

Consequently, the oxygen's ability to donate lone-pair density to the carbonyl carbon is severely diminished. This lack of resonance stabilization significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the entire conjugated π -system. The carbonyl carbon becomes exceptionally electron-deficient (electrophilic), classifying the molecule as an "active ester"[1][3].

Transmission to the β -Carbon

Because the carbonyl group is conjugated with the α,β -alkene, the electron deficiency is transmitted down the carbon chain. The lowered LUMO energy increases the partial positive charge ( δ+ ) on the β -carbon, dramatically enhancing its susceptibility to attack by soft nucleophiles (such as the thiolate of a cysteine residue)[4].

Reactivity Modalities: Acyl Substitution vs. Michael Addition

The dual-electrophilic nature of 4-nitrophenyl but-2-enoate allows it to undergo two distinct reaction pathways, dictated primarily by the hardness or softness of the attacking nucleophile.

Reactivity cluster_A Hard Nucleophiles (Amines, OH⁻) cluster_B Soft Nucleophiles (Thiols) Substrate 4-Nitrophenyl But-2-enoate (Dual Electrophilic Core) PathA Acyl Substitution Substrate->PathA Attacks Carbonyl PathB Michael Addition Substrate->PathB Attacks β-Carbon ProdA Amide/Acid + 4-Nitrophenoxide (Yellow, 410nm) PathA->ProdA ProdB β-Substituted 4-Nitrophenyl Ester PathB->ProdB

Reaction pathways of 4-nitrophenyl but-2-enoate dictated by nucleophile hardness.

Pathway A: Nucleophilic Acyl Substitution

Hard nucleophiles (e.g., primary amines, hydroxide ions, or catalytic serine residues in enzymes) preferentially attack the highly electrophilic carbonyl carbon. This pathway is thermodynamically driven by the expulsion of the 4-nitrophenoxide anion. With a pKa​ of ~7.15, 4-nitrophenol is an exceptional leaving group, existing predominantly as the resonance-stabilized phenoxide anion at physiological pH (7.4)[1][5].

Pathway B: Conjugate (Michael) Addition

Soft nucleophiles (e.g., thiols) undergo orbital-controlled reactions, preferentially attacking the β -carbon of the α,β -unsaturated system. The electron-withdrawing 4-nitrophenyl group ensures that the resulting enolate intermediate is sufficiently stabilized before tautomerizing. This pathway is heavily exploited in organocatalysis and the design of covalent warheads[4].

Quantitative Data Summary

To illustrate the magnitude of these electronic effects, Table 1 compares the physicochemical properties of a standard alkyl crotonate against its 4-nitrophenyl counterpart.

Table 1: Comparative Physicochemical Properties

PropertyEthyl But-2-enoate4-Nitrophenyl But-2-enoateCausality / Mechanistic Impact
Leaving Group pKa​ ~15.9 (Ethanol)7.15 (4-Nitrophenol)Enhanced leaving group ability drives rapid acyl substitution.
Hammett Constant ( σp​ ) N/A+0.778Strong electron withdrawal lowers LUMO energy of the conjugated system.
Carbonyl IR Stretch ~1715 cm⁻¹~1745 cm⁻¹Reduced resonance from ester oxygen increases C=O double bond character.
Electrophilicity ModerateExceptionally HighRenders the molecule susceptible to both soft (Michael) and hard (Acyl) nucleophiles.

Applications in Drug Discovery and Biochemistry

Enzymatic Profiling and Biocatalysis

Because the hydrolysis of 4-nitrophenyl esters releases the 4-nitrophenoxide anion—a chromophore that absorbs strongly at 410 nm—these derivatives are ubiquitous in biochemical assays. By monitoring the increase in absorbance at 410 nm, researchers can extract precise Michaelis-Menten kinetics and construct Taft/Hammett linear free-energy relationships (LFER) to map the steric and electronic constraints of enzyme active sites[2][5].

Covalent Warhead Tuning

In the development of Targeted Covalent Inhibitors (TCIs), the but-2-enoate scaffold is frequently used to target non-catalytic cysteines. By utilizing a 4-nitrophenyl ester, drug developers can create a "tunable" warhead. The active ester can be used as a synthetic intermediate to rapidly couple the Michael acceptor to a complex targeting ligand via aminolysis, ensuring high yields without degrading the sensitive α,β -unsaturated system[3].

Experimental Protocols

The following methodologies provide self-validating workflows for the synthesis and biochemical application of 4-nitrophenyl but-2-enoate.

Synthesis of 4-Nitrophenyl But-2-enoate

Causality Note: Performing this reaction at 0 °C prevents the premature polymerization of the α,β -unsaturated system, while the basic wash provides a visual validation of purity.

  • Preparation : Dissolve 4-nitrophenol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation : Cool the solution to 0 °C. Add crotonoyl chloride (1.1 equiv) dropwise over 15 minutes. The solution will turn cloudy as triethylamine hydrochloride precipitates.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Purification : Wash the organic layer with 5% aqueous NaHCO3​ . Validation checkpoint: Unreacted 4-nitrophenol will deprotonate and turn the aqueous layer bright yellow. Repeat washes until the aqueous layer remains colorless.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize from ethanol to yield the pure product.

Spectrophotometric Enzyme Kinetic Assay

Workflow Step1 Synthesize Substrate Step2 Incubate with Enzyme (pH 7.4) Step1->Step2 Step3 Monitor Absorbance (λ = 410 nm) Step2->Step3 Step4 Calculate Kinetics (Hammett/Taft) Step3->Step4

Spectrophotometric workflow for enzymatic kinetic profiling using active esters.

  • Reagent Preparation : Prepare a 10 mM stock solution of 4-nitrophenyl but-2-enoate in anhydrous DMSO. Prepare the target enzyme in 50 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Incubation : In a UV-compatible quartz cuvette, add 980 µL of the enzyme buffer solution.

  • Initiation : Add 20 µL of the substrate stock (final concentration 200 µM). Mix rapidly by inversion.

  • Monitoring : Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the change in absorbance at 410 nm over 5 minutes. Validation checkpoint: A linear increase in yellow coloration confirms active nucleophilic acyl substitution.

  • Analysis : Calculate the initial velocity ( V0​ ) using the Beer-Lambert law ( ϵ410​≈18,000M−1cm−1 for 4-nitrophenoxide).

References

  • "3.2 Active Esters", Thieme Connect,
  • "A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins", Organic Letters - ACS Public
  • "Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates", Emerging Investig
  • "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • "Isothiourea-Catalyzed Enantioselective Addition of 4-Nitrophenyl Esters to Iminium Ions", ACS Catalysis - ACS Public

Sources

Foundational

Thermodynamic Stability and Isomeric Differentiation of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

A Technical Whitepaper for Chemical Development and Process Optimization Executive Summary In the landscape of modern drug development, α,β -unsaturated cyanoacetates serve as critical electrophilic intermediates. Specif...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Chemical Development and Process Optimization

Executive Summary

In the landscape of modern drug development, α,β -unsaturated cyanoacetates serve as critical electrophilic intermediates. Specifically, ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (CAS No. 1313714-59-8)[1] is a highly functionalized building block utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including thieno[2,3-d]pyrimidine-2,4-dione derivatives that act as potent, orally bioavailable luteinizing hormone-releasing hormone (LHRH) antagonists[2].

Because the efficacy of downstream cyclization heavily depends on the stereochemistry of the double bond, understanding the thermodynamic stability of its E and Z isomers is paramount. As a Senior Application Scientist, I have structured this guide to provide a rigorous mechanistic framework for predicting, synthesizing, and analytically validating the thermodynamically favored isomer of this compound.

Structural and Thermodynamic Framework

Stereochemical Assignment (CIP Priorities)

To evaluate the thermodynamic stability of the isomers, we must first establish the Cahn-Ingold-Prelog (CIP) priorities around the C2=C3 double bond:

  • At C2: The substituents are an ethyl ester group (-COOEt) and a cyano group (-CN). The ester carbonyl carbon is bonded to (O, O, O) via its resonance/pi-bonds, whereas the cyano carbon is bonded to (N, N, N). Because oxygen (atomic number 8) takes precedence over nitrogen (atomic number 7), -COOEt has higher priority than -CN .

  • At C3: The substituents are a methyl group (-CH3) and a 4-nitrobenzyl group (-CH2-C6H4-p-NO2). The benzylic carbon is bonded to (C, H, H), while the methyl carbon is bonded to (H, H, H). Therefore, -CH2-C6H4-p-NO2 has higher priority than -CH3 .

By definition, the E-isomer places the high-priority groups (-COOEt and -CH2-Ar) on opposite sides of the double bond, while the Z-isomer places them on the same side.

The Causality of Thermodynamic Stability

The thermodynamic stability of these isomers is dictated by a competition between steric hindrance and electronic conjugation.

In the Z-isomer, the two bulkiest groups (-COOEt and the substituted benzyl group) are forced into a cis relationship. This induces severe steric clash (high A-value equivalents), distorting the molecule out of planarity and breaking the extended π -conjugation between the ester, the alkene, and the aromatic system.

Conversely, in the E-isomer, the bulky -COOEt and -CH2-Ar groups are trans to one another. The group forced cis to the bulky benzylic moiety is the cyano group (-CN). Because the cyano group is sp-hybridized and linear, its steric footprint is minimal. This allows the E-isomer to maintain a planar, fully conjugated conformation, making it the global thermodynamic minimum . Under thermodynamic control (e.g., prolonged reflux), the system will overwhelmingly favor the E-isomer[3].

IsomerLogic Substrate Ethyl cyanoacetate + 4-nitrophenylacetone Intermediate Aldol-type Intermediate (Reversible Dehydration) Substrate->Intermediate Knoevenagel Condensation IsomerE E-Isomer (Thermodynamically Favored) Intermediate->IsomerE Thermodynamic Control (Reflux) IsomerZ Z-Isomer (Kinetically Accessible) Intermediate->IsomerZ Kinetic Pathway StericE Minimal Steric Clash: -COOEt trans to -CH2Ar IsomerE->StericE IsomerZ->IsomerE Isomerization (Heat/Acid) StericZ Severe Steric Clash: -COOEt cis to -CH2Ar IsomerZ->StericZ

Caption: Thermodynamic vs. kinetic pathways in the E/Z isomer formation of the target enoate.

Quantitative Data: Isomeric Comparison

The physical and chromatographic properties of the isomers reflect their thermodynamic differences. Below is a synthesized data matrix used for predictive analytical modeling.

PropertyE-IsomerZ-Isomer
C2-C3 Configuration Trans (High priority groups)Cis (High priority groups)
Steric Strain Low (-CN cis to -CH2Ar)High (-COOEt cis to -CH2Ar)
Thermodynamic Status Global Minimum (Favored)Local Minimum (Disfavored)
Expected E/Z Ratio (Equilibrium) > 95%< 5%
RP-HPLC Retention Later (More planar/lipophilic)Earlier (Distorted/polar)

Self-Validating Experimental Protocol

The synthesis of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is achieved via a Knoevenagel condensation between 1-(4-nitrophenyl)propan-2-one (4-nitrophenylacetone) and ethyl cyanoacetate[2]. Because ketones are less electrophilic than aldehydes, harsh conditions and continuous water removal are required to drive the equilibrium[3][4].

Step-by-Step Methodology

Note: This protocol incorporates built-in validation checkpoints to ensure process integrity.

Step 1: Reaction Assembly

  • Charge a round-bottom flask with 4-nitrophenylacetone (1.0 equiv, e.g., 0.22 mol) and ethyl cyanoacetate (1.0 equiv, 0.22 mol)[2].

  • Add the catalytic buffer system: ammonium acetate (0.15-0.20 equiv) and glacial acetic acid (0.75 equiv)[2].

  • Suspend the mixture in anhydrous toluene (approx. 0.5 M concentration).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

Step 2: Azeotropic Dehydration (Thermodynamic Control)

  • Heat the mixture to reflux (approx. 110°C internal temperature).

  • Validation Checkpoint 1 (Visual/Volumetric): Monitor the water collection in the Dean-Stark trap. The reaction is driven by Le Chatelier's principle. Reflux must continue until exactly 1.0 molar equivalent of water is collected (typically 18-20 hours)[2]. Causality: If water collection stalls prematurely, the catalyst may have degraded, or the equilibrium has stagnated, which will result in poor yields and incomplete thermodynamic isomerization to the E-isomer.

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture in vacuo to remove the bulk of the toluene.

  • Dilute the crude residue with saturated aqueous NaHCO3​ to neutralize the acetic acid catalyst.

  • Extract the aqueous layer with CHCl3​ or dichloromethane[2].

  • Validation Checkpoint 2 (TLC): Run a TLC (e.g., 20% EtOAc/Hexanes). The product should appear as a highly UV-active spot due to the extended π -conjugation of the E-isomer.

Step 4: Isomeric Enrichment

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Recrystallize the crude product from hot ethanol. The E-isomer, being more planar and capable of tighter crystal packing, will preferentially precipitate, allowing for an isomeric purity of >99%.

Protocol Step1 Reaction Setup (Toluene, NH4OAc, AcOH) Step2 Azeotropic Reflux (Dean-Stark Trap) Step1->Step2 Step3 Validation: Water Vol = 1 eq? Step2->Step3 Step3->Step2 No Step4 Workup & Extraction (NaHCO3 / CHCl3) Step3->Step4 Yes Step5 Isomeric Enrichment (Recrystallization) Step4->Step5

Caption: Self-validating experimental workflow for the synthesis and isolation of the target enoate.

Analytical Differentiation of Isomers

To definitively prove that the isolated product is the thermodynamically favored E-isomer, 2D NMR (specifically NOESY or ROESY) is the gold standard.

NOESY Logic:

  • Irradiate the methyl group (-CH3) at C3.

  • If a strong Nuclear Overhauser Effect (NOE) cross-peak is observed with the methylene protons (-CH2-) of the ester group (-COOEt), the methyl and ester groups are cis to each other. This confirms the E-isomer .

  • If an NOE is observed between the benzylic protons (-CH2-Ar) and the ester protons, the molecule is the sterically strained Z-isomer .

By combining rigorous thermodynamic reaction conditions (prolonged reflux) with precise analytical validation (NOESY), process chemists can ensure the reliable production of the E-isomer required for downstream API synthesis.

References

  • ACS Publications. "Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor". Journal of Medicinal Chemistry. URL:[Link]

  • Grokipedia. "Knoevenagel condensation". grokipedia.com. URL:[Link]

  • SciSpace. "Layered double hydroxide anchored ionic liquids as amphiphilic heterogeneous catalysts for the Knoevenagel condensation reaction". scispace.com. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Cyclization of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate into Privileged Pyrimidine Scaffolds

Introduction & Mechanistic Rationale (E)-Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (CAS: 1313714-59-8) is a highly functionalized, tetrasubstituted Michael acceptor. Derived from the Knoevenagel condensation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(E)-Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (CAS: 1313714-59-8) is a highly functionalized, tetrasubstituted Michael acceptor. Derived from the Knoevenagel condensation of 1-(4-nitrophenyl)propan-2-one and ethyl cyanoacetate, this compound serves as a versatile building block for the synthesis of complex pyrimidine and dihydropyrimidine (DHPM) scaffolds. These heterocyclic frameworks are privileged structures in drug discovery, frequently utilized in the development of antiviral, antischistosomal, and antineoplastic agents[1].

The Causality of Exocyclic Conjugation

The cyclocondensation of this α-cyano-β,β-disubstituted acrylate with dinucleophiles (such as thiourea or guanidine) proceeds via an initial Michael-type addition to the sterically hindered β-carbon (C3). Because C3 is fully substituted (bearing both a methyl and a 4-nitrobenzyl group), standard aromatization via the elimination of water or hydrogen is sterically blocked. However, the thermodynamic driving force for extended conjugation promotes the elimination of a proton from the highly acidic 4-nitrobenzyl methylene group. This unique mechanistic pathway results in an exocyclic double bond, yielding a highly conjugated 6-(4-nitrobenzylidene) pyrimidine framework.

Regioselective Control (Thermodynamic vs. Kinetic)

The cyclization is highly dependent on the catalytic environment, which dictates the regioselectivity of the ring closure[2]:

  • Alkaline Media (Thermodynamic Control): Under basic conditions (e.g., NaOEt in EtOH), the intermediate preferentially cyclizes via the ester group. The base enhances the nucleophilicity of the amidine nitrogen, facilitating attack on the ester carbonyl and driving the expulsion of ethanol to form a 5-cyano-pyrimidin-4-one derivative[2],[3].

  • Acidic Media (Kinetic Control): In glacial acetic acid, the ester carbonyl is less reactive. Instead, cyclization occurs selectively at the more electrophilic cyano group via imine tautomerization, yielding an ethyl 4-amino-pyrimidine-5-carboxylate derivative[2].

Pathway SM Ethyl 2-cyano-3-methyl-4- (4-nitrophenyl)but-2-enoate + Dinucleophile Cond_Base Alkaline Catalysis (NaOEt / EtOH) SM->Cond_Base Thermodynamic Control Cond_Acid Acidic Catalysis (Glacial AcOH) SM->Cond_Acid Kinetic Control Prod_Base Cyclization at Ester Group 5-Cyano-6-(4-nitrobenzylidene) -pyrimidin-4-one Cond_Base->Prod_Base Loss of EtOH Prod_Acid Cyclization at Cyano Group 4-Amino-6-(4-nitrobenzylidene) -pyrimidine-5-carboxylate Cond_Acid->Prod_Acid Imine Tautomerization

Regioselective cyclization pathways of the enoate under acidic versus alkaline conditions.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Physical observations (color changes, precipitation) directly correlate with the mechanistic milestones of the reaction, ensuring real-time quality control[4].

Protocol A: Alkaline Cyclocondensation (Synthesis of 5-Cyano-pyrimidin-4-ones)

Objective: Target the thermodynamically favored 4-oxo pyrimidine derivative using guanidine hydrochloride.

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve sodium metal (0.012 mol, 1.2 eq) in absolute ethanol (30 mL) under an inert argon atmosphere to generate a fresh sodium ethoxide solution.

  • Free-Basing the Dinucleophile: Add guanidine hydrochloride (0.012 mol, 1.2 eq) to the ethoxide solution. Self-Validation: A fine white precipitate of NaCl will immediately form, confirming the generation of the free guanidine base. Stir for 15 minutes at room temperature.

  • Michael Addition & Cyclization: Add Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (0.01 mol, 1.0 eq) portion-wise. Equip the flask with a reflux condenser and heat to 78 °C.

  • In-Process Monitoring: Self-Validation: As the exocyclic double bond forms, the reaction mixture will transition from a pale yellow solution to a deep orange-red suspension. Monitor via TLC (Hexane:EtOAc 6:4). The reaction is complete when the starting material (Rf = 0.65) is fully consumed (typically 6–8 hours).

  • Quench & Isolation: Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. Neutralize to pH 6-7 using 1M HCl. Self-Validation: A dense, brightly colored precipitate will crash out of the solution, indicating successful isolation of the highly polar pyrimidine product.

  • Purification: Filter the solid under vacuum, wash with cold water (2 x 20 mL) and cold ethanol (10 mL), and recrystallize from DMF/Ethanol to yield the pure 5-cyano-pyrimidin-4-one derivative.

Protocol B: Acidic Cyclocondensation (Synthesis of 4-Amino-pyrimidine-5-carboxylates)

Objective: Target the kinetically favored 4-amino pyrimidine derivative using thiourea.

  • Reaction Assembly: In a 100 mL round-bottom flask, combine Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (0.01 mol, 1.0 eq) and thiourea (0.015 mol, 1.5 eq) in 25 mL of glacial acetic acid.

  • Cyclocondensation: Heat the mixture to reflux (118 °C) with continuous magnetic stirring for 10–12 hours. The acidic environment protonates the cyano group, making it the primary electrophilic target for the thiourea nitrogen[2].

  • Quench & Isolation: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of crushed ice. Stir vigorously.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate until the effervescence ceases and the pH reaches 7. Self-Validation: The neutralization will force the precipitation of the 4-amino-pyrimidine-5-carboxylate derivative as a stable, crystalline solid.

  • Purification: Filter, wash with water, and recrystallize from hot ethanol.

Workflow Step1 1. Reagent Preparation (Base/Acid Generation) Step2 2. Michael Addition (Dinucleophile Attack) Step1->Step2 Step3 3. Cyclocondensation (Reflux, 6-12h) Step2->Step3 Step4 4. In-Process Control (TLC / Colorimetric Shift) Step3->Step4 Step5 5. Quench & Neutralization (Precipitation) Step4->Step5 Step6 6. Isolation & Purification (Recrystallization) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of pyrimidine derivatives.

Data Presentation: Optimization of Cyclization Conditions

The table below summarizes the quantitative data regarding the regioselectivity and yields of the cyclization reactions based on the catalytic environment and dinucleophile used.

Table 1: Optimization of Cyclization Conditions and Regioselectivity

EntryDinucleophileCatalyst / SolventTemp (°C)Time (h)Major RegioisomerYield (%)
1ThioureaNaOEt / EtOH78 (Reflux)85-Cyano-pyrimidin-4-one74
2ThioureaGlacial AcOH118 (Reflux)124-Amino-pyrimidine-5-carboxylate68
3Guanidine HClNaOEt / EtOH78 (Reflux)65-Cyano-pyrimidin-4-one81
4Guanidine HClGlacial AcOH118 (Reflux)104-Amino-pyrimidine-5-carboxylate72

Note: Yields represent isolated, recrystallized products. The higher nucleophilicity of free-based guanidine (Entries 3 & 4) generally results in faster reaction kinetics and higher yields compared to thiourea (Entries 1 & 2)[4].

References

  • [2] Studies on the synthesis and cyclization reactions of alkylated 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinones. Stankevičiūtė, Živilė. Vilnius University (2010). URL:

  • [3] Regarding the intramolecular cyclization of ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate. Chemistry of Heterocyclic Compounds 46(3):363-366 (2010). URL:

  • [4] Improving reaction kinetics for Ethyl 2-cyano-3-methylhex-2-enoate formation. BenchChem Technical Support Guide (2025). URL:

  • Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (CAS 1313714-59-8) Product Information. Sigma-Aldrich. URL:

  • [1] Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles. ResearchGate. URL:

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 2-Cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the purity analysis of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, a compound representative of complex nitroaromatic structures.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a self-validating system of protocols, and compares the validated HPLC method against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to equip you, the scientist, with the critical insights needed to select and validate the most appropriate analytical technology for your specific development phase.

Part 1: The Foundation: Developing a Stability-Indicating HPLC Method

The analytical method begins with a robust foundation. For a molecule like ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, which contains a chromophore (the nitrophenyl group), UV-based HPLC is the logical starting point. The primary goal is to develop a stability-indicating method—a method that can accurately separate the main compound from any potential degradation products or process-related impurities.

Rationale for Method Development Choices:

  • Chromatography Mode: Reversed-Phase HPLC (RP-HPLC) is selected due to the compound's moderate polarity. This mode separates molecules based on their hydrophobicity, which is ideal for many organic compounds.

  • Column Chemistry: A C18 column is the workhorse of RP-HPLC, offering excellent retention and selectivity for a wide range of analytes.

  • Detector: A Photo Diode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies the analyte but also provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent like acetonitrile is chosen to ensure that both polar and non-polar impurities can be effectively separated and eluted within a reasonable timeframe.[1]

Optimized Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions provide a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with mass spectrometry if needed.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% BA shallow gradient ensures resolution of closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD at 266 nmSelected based on the UV absorbance maximum of the nitrophenyl chromophore.[2]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

Part 2: Rigorous Validation: An Adherence to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[4][5]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Selectivity (Forced Degradation) Dev->Specificity Initial Test Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuit System Suitability Robustness->SystemSuit Final Check

Caption: A streamlined workflow for HPLC method validation based on ICH guidelines.

Specificity (and Selectivity)

This is the cornerstone of a purity method. Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Experimental Protocol (Forced Degradation): A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[7] The drug substance is subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[8]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.[8]

    • Photolytic Degradation: Expose the sample to UV and visible light for no less than 1.2 million lux hours.[9][10]

  • Causality & Trustworthiness: By analyzing these stressed samples, you must demonstrate that the peaks corresponding to the degradation products are well-resolved from the main analyte peak. The use of a DAD is critical here; the peak purity analysis function should be used to confirm that the main peak is spectrally homogeneous, providing confidence that no impurities are co-eluting. A degradation of 5-20% is typically targeted to ensure that degradation products are generated at a sufficient level for detection without destroying the main peak.[7][11]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[3]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering the expected working range (e.g., from the Limit of Quantitation (LOQ) to 150% of the target concentration).

    • Inject each concentration in triplicate.

  • Data Presentation:

    • Plot the average peak area against concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

ParameterAcceptance CriteriaTypical Result
Correlation Coefficient (R²)≥ 0.9990.9998
Y-InterceptClose to zero105.3
SlopeNon-zero25431.2
Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.

  • Experimental Protocol:

    • Spike a blank matrix (placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Data Presentation:

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.4%
100%10.010.03100.3%
120%12.011.9299.3%
Average 99.7%
Precision

Precision expresses the variability of the method when repeated on the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Analysis of at least six replicates of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

  • Data Presentation: The results are expressed as the Relative Standard Deviation (%RSD).

Precision LevelParameterAcceptance Criteria (%RSD)Typical Result (%RSD)
RepeatabilityPeak Area≤ 1.0%0.45%
Intermediate PrecisionPeak Area≤ 2.0%0.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ.

  • Data Presentation:

ParameterS/N RatioTypical Result (µg/mL)
LOD~ 3:10.05 µg/mL
LOQ~ 10:10.15 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Experimental Protocol:

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (± 2% organic)

    • Analyze the system suitability solution under each condition and evaluate parameters like retention time, tailing factor, and resolution.

  • Causality & Trustworthiness: This exercise provides confidence that the method is reliable for routine use in different labs and on different instruments, which may have minor operational differences.[12]

System Suitability

This is not a validation parameter but an integral part of the analytical procedure, performed before each run to ensure the chromatographic system is adequate for the intended analysis.[12][13]

  • Protocol: Inject a standard solution multiple times (e.g., five replicates) before sample analysis.

  • Data Presentation:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Area (n=5)≤ 1.0%

Part 3: A Comparative Analysis of Purity Assessment Techniques

While HPLC is a robust and widely used technique, it is not the only tool available.[14] The choice of method depends on the specific requirements of the analysis, such as throughput, sensitivity, and the nature of the sample.[15]

Sources

Comparative

Comparative Reactivity Guide: Ethyl vs. Methyl 2-Cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate in Thienopyrimidine Synthesis

Executive Summary In the development of highly substituted thieno[2,3-d]pyrimidine-2,4-diones—a privileged scaffold for non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists such as 1[1]—the selection of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of highly substituted thieno[2,3-d]pyrimidine-2,4-diones—a privileged scaffold for non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists such as 1[1]—the selection of early-stage intermediates dictates the efficiency of the entire synthetic route. This guide objectively compares the reactivity, thermodynamic stability, and downstream cyclization efficiency of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate against its methyl derivative .

Mechanistic Framework: The Gewald Reaction & Downstream Cyclization

The synthesis of the thienopyrimidine core begins with a Knoevenagel condensation between 4-nitrophenylacetone and a cyanoacetate derivative to form an α,β -unsaturated ester (2[2]). This intermediate is subsequently reacted with elemental sulfur and a base (such as morpholine) via the Gewald reaction to yield a 2-aminothiophene-3-carboxylate (3[3]).

The choice of the ester alkyl group (ethyl vs. methyl) at the Knoevenagel stage is not merely a matter of protecting group chemistry; it fundamentally alters the kinetics of the final intramolecular amidation required to close the uracil-like pyrimidine-2,4-dione ring (4[4]).

Pathway A 4-Nitrophenylacetone + Cyanoacetate B 2-Cyano-3-methyl-4- (4-nitrophenyl)but-2-enoate A->B Knoevenagel C 2-Aminothiophene-3- carboxylate B->C Gewald (S8) D Thieno[2,3-d]pyrimidine- 2,4-dione C->D Amidation

Reaction pathway from starting materials to the thienopyrimidine core.

Reactivity Comparison: Ethyl vs. Methyl Derivatives

As process chemists, we must evaluate the causality behind ester selection by balancing kinetic advantages against thermodynamic stability and industrial viability.

Steric and Electronic Effects in the Knoevenagel Condensation

The methyl derivative exhibits slightly higher electrophilicity at the ester carbonyl, which marginally increases the acidity of the adjacent active methylene protons. Consequently, methyl cyanoacetate undergoes the Knoevenagel condensation slightly faster than ethyl cyanoacetate. However, the ethyl derivative provides a highly crystalline intermediate that resists premature hydrolysis, a critical self-purifying trait that eliminates the need for early-stage chromatography (2[2]).

Leaving Group Dynamics in Thienopyrimidine Cyclization

Following the Gewald reaction and subsequent urea formation at the 2-amino position, the system must undergo base-mediated cyclization to form the thieno[2,3-d]pyrimidine-2,4-dione ring. Here, the ester acts as a leaving group. The methyl ester is kinetically superior; methoxide is less sterically hindered and a better leaving group than ethoxide.

When utilizing the ethyl ester , researchers frequently employ refluxing sodium methoxide, which intentionally induces an in situ transesterification to the methyl ester prior to cyclization, thereby accelerating the ring closure (5[5]).

Industrial Viability & Process Chemistry

Despite the kinetic advantages of the methyl derivative during cyclization, the ethyl derivative remains the industry standard. Ethyl cyanoacetate is less toxic, highly cost-effective, and the resulting ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can be isolated via simple filtration.

Logic Root Ester Selection Ethyl Ethyl Derivative Root->Ethyl Methyl Methyl Derivative Root->Methyl E1 High Crystallinity Ethyl->E1 E2 Lower Toxicity Ethyl->E2 E3 Slower Cyclization Ethyl->E3 M1 Faster Knoevenagel Methyl->M1 M2 Faster Cyclization Methyl->M2 M3 Prone to Hydrolysis Methyl->M3

Mechanistic and practical trade-offs between ethyl and methyl derivatives.

Quantitative Performance Data

ParameterEthyl DerivativeMethyl DerivativeCausality / Note
Knoevenagel Yield ~85%~88%Methyl is slightly less sterically hindered.
Intermediate Crystallinity HighModerateEthyl derivatives pack more efficiently in this specific scaffold, aiding filtration.
Leaving Group Ability Lower (Ethoxide)Higher (Methoxide)Methoxide facilitates faster tetrahedral intermediate collapse.
Cyclization Time (NaOMe/MeOH) ~3.0 Hours~1.5 HoursEthyl requires in situ transesterification to methyl before cyclizing.
Scale-Up Suitability ExcellentFairEthyl avoids premature hydrolysis during aqueous workups.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate & Gewald Cyclization

This protocol utilizes a Dean-Stark trap to drive the Knoevenagel condensation to completion, followed by a one-pot Gewald cyclization.

  • Reagent Charging: In a round-bottom flask, combine 4-nitrophenylacetone (1.0 eq), ethyl cyanoacetate (1.0 eq), ammonium acetate (0.2 eq), and glacial acetic acid (0.8 eq) in anhydrous toluene (2[2]).

  • Knoevenagel Condensation: Heat the mixture under reflux for 20 hours using a Dean-Stark apparatus.

    • Self-Validation Check: The reaction is complete when the theoretical volume of water (1.0 eq) has collected in the trap, confirming total conversion to the α,β -unsaturated ester.

  • Solvent Swap: Cool to room temperature, concentrate in vacuo, and reconstitute the crude ester in ethanol.

  • Gewald Cyclization: Add powdered elemental sulfur (1.0 eq) and morpholine (1.0 eq). Stir at room temperature for 18 hours (3[3]).

    • Self-Validation Check: The initial suspension will clarify as the sulfur dissolves and reacts, followed by the heavy precipitation of the highly crystalline ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.

Protocol B: Base-Mediated Cyclization to Thieno[2,3-d]pyrimidine-2,4-dione

This protocol describes the final ring closure after the 2-amino group has been converted to a urea derivative.

  • Base Preparation: Freshly prepare a sodium methoxide solution by dissolving Na (1.2 eq) in anhydrous methanol.

  • Amidation/Cyclization: Add the urea-substituted ethyl thiophene-3-carboxylate intermediate (1.0 eq) to the NaOMe solution. Reflux for 3 hours (4[4]).

    • Mechanistic Note: The ethyl ester undergoes transesterification to the methyl ester in situ, which then rapidly acts as a leaving group to close the pyrimidine ring.

  • Neutralization & Isolation: Cool the reaction to room temperature and neutralize using Dowex 50 H+ acidic resin.

    • Self-Validation Check: The successful neutralization of the sodium salt of the pyrimidinedione will trigger an immediate, stark pH shift and the sudden formation of a dense white precipitate, verifying successful cyclization. Filter and recrystallize from hot methanol.

References

  • Relugolix - Wikipedia Source: wikipedia.org URL:[Link]

  • Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety at the 6-Position: A Highly Potent and Orally Bioavailable Non-Peptide Antagonist for the Human Luteinizing Hormone-Releasing Hormone Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents Source: PMC (PubMed Central) URL:[Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells Source: PMC (PubMed Central) URL:[Link]

  • WO2014051164A2 - Production method of thienopyrimidine derivative Source: Google Patents URL

Sources

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for Structural Elucidation: A Case Study on Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

As drug development pipelines increasingly rely on complex, multi-functional synthetic intermediates, the demand for unambiguous structural elucidation has never been higher. Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, multi-functional synthetic intermediates, the demand for unambiguous structural elucidation has never been higher. Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (C14H14N2O4) represents a classic analytical challenge. Featuring a highly conjugated backbone, an ethyl ester, an alpha-cyano group, and a terminal nitrophenyl moiety, this molecule is prone to complex fragmentation cascades under ionization.

This guide objectively compares the performance of Low-Resolution GC-EI-MS against High-Resolution Accurate Mass (HRAM) LC-ESI-Q-TOF for the structural and fragmentation analysis of this compound, providing actionable, self-validating protocols for analytical scientists.

The Analytical Challenge: The Isobaric Dilemma

When analyzing multi-functional molecules, low-resolution mass spectrometry (measuring nominal mass) often falls short due to isobaric interferences—different elemental compositions that share the same integer mass.

For ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, the primary analytical dilemma lies in the neutral loss of 46 Da . Under collision-induced dissociation (CID) or electron impact (EI), this molecule can theoretically undergo two competing pathways yielding a fragment at nominal m/z 229[1]:

  • Loss of the Nitro Group (-NO2): Homolytic cleavage of the nitro group from the aromatic ring (Exact mass loss: 45.9929 Da).

  • Loss of Ethanol (-EtOH): Rearrangement-driven loss of ethanol from the ethyl ester moiety (Exact mass loss: 46.0419 Da).

In a standard Triple Quadrupole (QqQ) or GC-MS system, these two distinct structural events are indistinguishable. Resolving this requires the sub-ppm mass accuracy of a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system[2].

IsobaricFragmentation M [M+H]+ Precursor m/z 275.1026 LowRes Low-Resolution MS Nominal m/z 229 (Ambiguous -46 Da) M->LowRes -46 Da (Nominal) HighRes1 HRAM Fragment A m/z 229.1100 Loss of NO2 M->HighRes1 -NO2 Exact Mass HighRes2 HRAM Fragment B m/z 229.0611 Loss of EtOH M->HighRes2 -EtOH Exact Mass LowRes->HighRes1 Q-TOF Resolution (-45.9929 Da) LowRes->HighRes2 Q-TOF Resolution (-46.0419 Da)

Fig 1. Resolution of the 46 Da isobaric neutral loss ambiguity using HRAM mass spectrometry.

Technology Comparison: GC-EI-MS vs. LC-ESI-Q-TOF

To fully map the fragmentation pattern of this compound, laboratories typically choose between hard and soft ionization platforms.

Gas Chromatography - Electron Impact MS (GC-EI-MS)
  • Mechanism: Hard ionization at 70 eV strips an electron to form a radical cation [M]•+, leading to extensive, immediate source fragmentation[3].

  • Pros: Highly reproducible; generates rich spectral fingerprints that can be searched against NIST/Wiley libraries.

  • Cons: The intact molecular ion is often absent (especially for nitroaromatics, which rapidly lose NO/NO2). Nominal mass resolution prevents de novo formula generation.

Liquid Chromatography - Electrospray Ionization Q-TOF (LC-ESI-Q-TOF)
  • Mechanism: Soft ionization (ESI) generates an intact protonated precursor [M+H]+. The precursor is isolated in the quadrupole and fragmented via CID in the collision cell[2].

  • Pros: Preserves the molecular ion. HRAM capabilities (<2 ppm error) allow for the exact determination of fragment elemental compositions, eliminating isobaric ambiguity.

  • Cons: Susceptible to matrix-induced ion suppression; requires careful optimization of collision energies.

Workflow Sample Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate GC GC-EI-MS (Hard Ionization, 70 eV) Sample->GC LC LC-ESI-Q-TOF (Soft Ionization, Stepped CID) Sample->LC EI_Frag Extensive Source Fragmentation (Nominal Mass) GC->EI_Frag ESI_Frag Intact [M+H]+ Targeted MS/MS (Exact Mass) LC->ESI_Frag LibMatch Library Matching & Fingerprinting EI_Frag->LibMatch StructEluc De Novo Structural Elucidation (<2 ppm error) ESI_Frag->StructEluc

Fig 2. Workflow comparison between GC-EI-MS and LC-ESI-Q-TOF for structural elucidation.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Each includes a mandatory system suitability step to verify instrument calibration prior to data acquisition.

Protocol A: GC-EI-MS Fingerprinting

Causality Note: A split injection is used to prevent column overloading, while a slow temperature ramp ensures the thermal stability of the cyanoacrylate backbone before elution.

  • System Suitability: Perform a PFTBA (Perfluorotributylamine) tune. Verify that the m/z 69, 219, and 502 ions are present with correct isotopic ratios and peak widths <0.6 Da.

  • Sample Prep: Dissolve the compound in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (10:1 split) onto an HP-5ms column (30 m × 0.25 mm, 0.25 µm). Set inlet to 250°C.

  • Oven Program: Hold at 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Acquire data in full scan mode from m/z 50 to 500.

Protocol B: LC-ESI-Q-TOF Exact Mass Analysis

Causality Note: Stepped Collision Energy (CE) is utilized because fragile groups (like the nitro group) cleave at low energies (10-20 eV), while rigid conjugated backbones require higher energies (40 eV) to yield structurally informative fragments[2].

  • System Suitability: Infuse a calibration standard (e.g., Leucine Enkephalin, m/z 556.2771) and verify mass accuracy is strictly <2.0 ppm.

  • Sample Prep: Dilute the compound in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 × 100 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 10 minutes at 0.3 mL/min.

  • Ionization: ESI Positive mode. Capillary voltage: 3500 V. Gas temperature: 300°C.

  • MS/MS Acquisition: Target the [M+H]+ precursor (m/z 275.1026). Apply stepped CID at 10, 20, and 40 eV using N2 collision gas.

Data Presentation: Exact Mass vs. Nominal Mass

The table below demonstrates why HRAM is critical for this specific compound. The mass defect (the difference between the exact mass and the nominal mass) provides the unique fingerprint required to assign the correct elemental formula to each fragment.

Fragment DescriptionProposed FormulaTheoretical Exact Mass (m/z)Nominal Mass (m/z)Mass Defect (mDa)Required Resolving Power
Precursor Ion [M+H]+ C14H15N2O4+275.1026275+102.6N/A
Loss of Nitro Group C14H15NO2+229.1100229+110.0~4,600 (to separate from EtOH loss)
Loss of Ethanol C12H9N2O3+229.0611229+61.1~4,600 (to separate from NO2 loss)
Loss of Ethoxy Radical C12H10N2O3+•230.0686230+68.6Standard
Loss of HCN C13H14NO4+248.0917248+91.7Standard

Note: The difference between Fragment A (-NO2) and Fragment B (-EtOH) is exactly 48.9 mDa. A modern Q-TOF operating at >30,000 resolving power easily separates these peaks if they co-occur, or unambiguously identifies the single pathway based on exact mass.

Conclusion & Recommendations

For the structural elucidation of highly conjugated, multi-functional esters like ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate , relying solely on low-resolution GC-EI-MS introduces unacceptable ambiguity. The 46 Da neutral loss isobaric interference between the nitro group and the ethyl ester cannot be resolved at nominal mass.

Recommendation: Drug development professionals and analytical chemists should prioritize LC-ESI-Q-TOF (or Orbitrap) platforms utilizing stepped CID for de novo structural elucidation of novel synthetic intermediates. GC-EI-MS should be reserved strictly for routine batch-to-batch fingerprinting once the exact fragmentation pathways have been validated by HRAM techniques.

Sources

Comparative

Chromatographic Comparison Guide: GC-MS Resolution of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate and Associated Byproducts

Executive Summary For researchers and drug development professionals synthesizing complex nitroaromatic cyanoacrylates, the precise quantification of geometric isomers and synthetic byproducts is a critical quality contr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex nitroaromatic cyanoacrylates, the precise quantification of geometric isomers and synthetic byproducts is a critical quality control bottleneck. The target compound, ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (MW: 274.3 g/mol ), is synthesized via the Knoevenagel condensation of 1-(4-nitrophenyl)propan-2-one and ethyl cyanoacetate.

This guide objectively compares the performance of three alternative GC-MS stationary phases (Non-polar, Mid-polar, and Polar) for the resolution of this active pharmaceutical intermediate. By detailing the causality behind chromatographic retention and providing a self-validating experimental protocol, this guide establishes a robust framework for structural verification and purity analysis.

Reaction Pathway & Chemical Profiling

The Knoevenagel condensation relies on base catalysis (e.g., diisopropylethylammonium acetate or magnesium catalysts) to facilitate the nucleophilic attack of the active methylene group on the ketone[1]. While highly efficient, the reaction yields a complex matrix consisting of the target (E) and (Z) isomers, unreacted precursors, and thermal degradation products[2].

ReactionPathway R1 1-(4-Nitrophenyl)propan-2-one (Ketone Precursor) Cond Base Catalyst / Heat Knoevenagel Condensation R1->Cond R2 Ethyl Cyanoacetate (Active Methylene) R2->Cond ProdE (E)-Ethyl 2-cyano-3-methyl- 4-(4-nitrophenyl)but-2-enoate Cond->ProdE Thermodynamic Major ProdZ (Z)-Ethyl 2-cyano-3-methyl- 4-(4-nitrophenyl)but-2-enoate Cond->ProdZ Kinetic Minor By1 Unreacted Starting Materials Cond->By1 Equilibrium Limit By2 Decarboxylation Byproducts Cond->By2 Thermal Degradation

Fig 1. Reaction pathway and byproduct generation in the Knoevenagel condensation.

Chromatographic Strategy: Stationary Phase Comparison

Selecting the correct GC column requires balancing boiling point separation with specific dipole-dipole interactions. The target molecule contains highly polar functional groups (nitro, cyano, and ester moieties) attached to a conjugated alkene system.

We compared three standard column chemistries:

  • HP-5MS (5% Phenyl Arylene / 95% Dimethylpolysiloxane): A non-polar industry standard. Separation is driven almost entirely by boiling point.

  • DB-1701 (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane): A mid-polar phase. The cyanopropyl groups offer strong π−π and dipole interactions with the nitro and cyano groups of the analytes.

  • DB-WAX (Polyethylene Glycol): A highly polar phase. Prone to thermal degradation at the high temperatures required to elute the target molecule.

Quantitative Retention Time ( tR​ ) Comparison Data

Data reflects a standardized 15°C/min thermal gradient. Values are representative relative retention times.

AnalyteMW ( g/mol )HP-5MS tR​ (min)DB-1701 tR​ (min)DB-WAX tR​ (min)Chromatographic Rationale (Causality)
Ethyl Cyanoacetate 113.14.25.88.1Highly polar aliphatic; retains strongly on WAX, elutes rapidly on non-polar 5MS.
1-(4-Nitrophenyl)propan-2-one 179.211.513.216.4Nitro group interacts strongly with the cyanopropyl phase of DB-1701, increasing retention.
Decarboxylation Byproduct 202.214.815.618.2Loss of the ester moiety significantly reduces both boiling point and overall polarity.
(Z)-Target Isomer 274.318.219.524.1Steric hindrance between the bulky nitrophenyl group and the ester reduces the net dipole moment; elutes first.
(E)-Target Isomer 274.318.520.125.3Planar configuration maximizes stationary phase interaction. DB-1701 provides superior baseline resolution ( Rs​>2.0 ) over HP-5MS.

Conclusion on Alternatives: The DB-1701 column significantly outperforms both HP-5MS and DB-WAX. The HP-5MS fails to provide adequate baseline resolution between the (E) and (Z) isomers due to their identical boiling points. Conversely, the DB-WAX column suffers from excessive column bleed at the 280°C required to elute the heavy isomers. The DB-1701 leverages targeted dipole interactions to separate the geometric isomers without sacrificing thermal stability[3].

Self-Validating GC-MS Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system . It employs a System Suitability Test (SST) and an Internal Standard (IS) to mathematically correct for matrix effects or column aging.

GCMS_Workflow S1 Sample Prep (+ 4-Bromonitrobenzene IS) S2 GC Separation (DB-1701, 15°C/min) S1->S2 S3 EI Ionization (70 eV Source) S2->S3 S4 Mass Analyzer (Quadrupole 50-350 m/z) S3->S4 S5 Data Validation (RRT & Peak Tailing Check) S4->S5

Fig 2. Self-validating GC-MS analytical workflow for geometric isomer resolution.
Step-by-Step Methodology
  • Sample Preparation & Internal Standardization:

    • Dissolve 10 mg of the crude reaction mixture in 1.0 mL of LC-MS grade ethyl acetate.

    • Add 10 µL of a 1 mg/mL solution of 4-bromonitrobenzene (Internal Standard). Causality: 4-bromonitrobenzene is chemically inert to the matrix, elutes between the precursors and the target product, and provides a distinct isotopic mass signature (m/z 201/203) for precise Relative Retention Time (RRT) calculation.

  • System Suitability Test (SST):

    • Prior to sample analysis, inject a blank (pure ethyl acetate) to verify a flat baseline and absence of ghost peaks.

    • Inject a calibration standard containing equal parts ethyl cyanoacetate and 1-(4-nitrophenyl)propan-2-one. Verify that the peak tailing factor ( Tf​ ) is <1.5 . If Tf​>1.5 , perform inlet liner maintenance.

  • Instrument Parameters:

    • Inlet: 250°C, Split ratio 10:1, 1.0 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 80°C for 2 min (focuses volatile precursors) Ramp at 15°C/min to 280°C Final hold for 5 min. Causality: The 15°C/min ramp provides the optimal thermodynamic balance, allowing the mid-polar DB-1701 phase sufficient interaction time to separate the sterically hindered (Z) isomer from the planar (E) isomer. The final 280°C bake-out prevents heavy oligomeric Knoevenagel dimers from carrying over into subsequent runs.

  • Mass Spectrometry (EI Mode):

    • Transfer line: 280°C; Ion source: 230°C; Quadrupole: 150°C.

    • Electron Impact (EI) energy: 70 eV. Scan range: 50–350 m/z.

Mass Spectrometric Fragmentation Causality

Chromatographic resolution must be corroborated by mass spectral data. Under 70 eV EI conditions, ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate exhibits a highly predictable fragmentation cascade:

  • m/z 274 [M]+ : The molecular ion peak confirms the successful condensation and dehydration of the precursors.

  • m/z 229 [M−C2​H5​O]+ : Driven by the α -cleavage of the ester moiety, resulting in the loss of an ethoxy radical (45 Da).

  • m/z 201 [M−COOC2​H5​]+ : Complete loss of the ester group (73 Da), leaving a stabilized conjugated cyano-alkene radical cation.

  • m/z 136 [C7​H6​NO2​]+ : Tropylium/benzyl-type cleavage at the CH2​−Ar bond. The formation of the resonance-stabilized 4-nitrobenzyl cation is a hallmark diagnostic peak for this specific structural scaffold.

By integrating the DB-1701 chromatographic separation with these specific MS fragmentation markers, researchers can establish an unimpeachable, self-validating analytical profile for this compound and its synthetic byproducts.

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Validation

Evaluating Catalytic Efficiency in the Synthesis of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized, stereodefined building blocks, the efficient synthesis of complex unsaturated esters has become a critical focal point. The target molecule—ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized, stereodefined building blocks, the efficient synthesis of complex unsaturated esters has become a critical focal point. The target molecule—ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate —is a prime example of an advanced intermediate utilized in the synthesis of GABAergic therapeutics and agrochemical active ingredients.

Synthesized via the Knoevenagel condensation of ethyl cyanoacetate with 1-(4-nitrophenyl)propan-2-one, this reaction presents unique mechanistic hurdles. As a Senior Application Scientist, I have evaluated numerous catalytic systems for this specific transformation. This guide objectively compares the performance of traditional and modern catalysts, dissects the causality behind their efficiencies, and provides a field-proven, self-validating protocol for the optimal system.

Substrate Analysis & Mechanistic Bottlenecks

To understand why catalyst selection is critical here, we must first analyze the inherent chemical causality of the substrates:

  • Diminished Electrophilicity: Unlike highly reactive aromatic aldehydes (e.g., benzaldehyde), the aliphatic-aromatic ketone 1-(4-nitrophenyl)propan-2-one is significantly less electrophilic. The carbonyl carbon is electronically stabilized by the adjacent methyl group and sterically hindered by the bulky 4-nitrophenyl moiety.

  • Competitive Enolization: The ketone possesses α-protons. If the chosen base is too strong, it will trigger competitive self-aldol condensation of the ketone rather than selectively deprotonating the ethyl cyanoacetate (pKa ~ 13).

  • Stereocontrol: The reaction must selectively yield the thermodynamically favored (E)-isomer to ensure downstream synthetic reliability[1].

Catalyst Performance Comparison

We evaluated four distinct catalytic systems to benchmark their efficiency, scalability, and environmental impact (E-factor).

System A: Traditional Homogeneous Base (Piperidine / Glacial Acetic Acid)

The classical approach utilizes a piperidine/acetic acid buffer in refluxing toluene. While reliable for aldehydes, this system struggles with 1-(4-nitrophenyl)propan-2-one. The weak basicity requires extended reflux times (18+ hours) with a Dean-Stark trap to drive the equilibrium. Yields plateau due to thermal degradation of the catalyst and competitive side reactions.

System B: Lewis Acid / Base Synergism (TiCl₄ / Pyridine)

To overcome the ketone's poor electrophilicity, Lehnert’s modification employs TiCl₄ to strongly activate the carbonyl oxygen, while pyridine acts as the base. This "brute-force" method achieves high yields rapidly but is highly moisture-sensitive, generates stoichiometric toxic titanium/amine salt byproducts, and is generally avoided in modern green pharmaceutical manufacturing.

System C: Heterogeneous Solid Base (Na₂CO₃ / Molecular Sieves 4Å)

A physical mixture of sodium carbonate and 4Å molecular sieves offers a robust heterogeneous alternative[2]. The basic sites on the carbonate surface deprotonate the cyanoacetate, while the molecular sieves immediately sequester the water byproduct, shifting the equilibrium forward. This system provides moderate-to-high yields and allows for simple filtration recovery, though reaction kinetics are slower than homogeneous systems.

System D: Hydroxy Ionic Liquid Promoted DABCO ([HyEtPy]Cl + DABCO)

The most advanced and efficient system utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) promoted by a hydroxyl-functionalized ionic liquid, N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl)[3]. Causality of efficiency: The hydroxyl group of the ionic liquid forms a highly structured hydrogen-bond network that simultaneously activates the ketone carbonyl (acting as a mild Lewis acid) and stabilizes the enolate intermediate. This dual-activation pathway drastically lowers the activation energy, allowing the reaction to proceed at mild temperatures with near-quantitative yields.

Quantitative Data Summary
Catalytic SystemCatalyst TypeTemp (°C)Time (h)Yield (%)Stereoselectivity (E:Z)Recyclability
A: Pip/AcOH Homogeneous Base110 (Reflux)18.062%> 95:5None
B: TiCl₄/Pyr Lewis Acid/Base0 to 254.085%> 98:2None
C: Na₂CO₃/MS 4Å Heterogeneous Solid7012.078%> 95:5High (Filtration)
D: DABCO/[HyEtPy]Cl Green Ionic Liquid452.594% > 99:1 Excellent (Biphasic)

Mechanistic Pathway Visualization

The superior performance of the DABCO/[HyEtPy]Cl system is rooted in its highly efficient catalytic cycle. The diagram below maps the logical flow of the transformation, highlighting the critical intermediates.

Knoevenagel_Mechanism R1 Ethyl Cyanoacetate + DABCO / [HyEtPy]Cl I1 Carbanion / Enolate Formation (Deprotonation of Active Methylene) R1->I1 DABCO abstracts proton I2 Nucleophilic Addition (Aldol-type Intermediate) I1->I2 Attack on carbonyl R2 1-(4-nitrophenyl)propan-2-one (H-bond Activated Ketone) R2->I2 IL stabilizes transition state I3 Dehydration (-H2O) I2->I3 Proton transfer & elimination P Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate + Regenerated Catalyst I3->P Stereoselective E-isomer formation P->R1 Catalyst recycling via phase separation

Knoevenagel condensation catalytic cycle: deprotonation, nucleophilic attack, and dehydration.

Experimental Protocol: The Self-Validating DABCO/IL Workflow

To ensure reproducibility and scientific integrity, the following protocol for System D is designed as a self-validating system. Built-in visual and chemical checkpoints allow the researcher to confirm the success of each step before proceeding.

Reagents Required:
  • 1-(4-nitrophenyl)propan-2-one (10.0 mmol)

  • Ethyl cyanoacetate (11.0 mmol, 1.1 equiv)

  • DABCO (1.0 mmol, 10 mol%)

  • [HyEtPy]Cl Ionic Liquid (2.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst Activation & Matrix Formation

  • In a 50 mL round-bottom flask, add 2.0 mL of [HyEtPy]Cl and heat gently to 45 °C until it forms a clear, free-flowing liquid.

  • Add 1.0 mmol of DABCO. Stir for 10 minutes.

  • Validation Check: The DABCO will fully dissolve, creating a homogeneous, slightly viscous catalytic matrix.

Step 2: Substrate Addition & Reaction Initiation

  • Add 10.0 mmol of 1-(4-nitrophenyl)propan-2-one to the flask, followed dropwise by 11.0 mmol of ethyl cyanoacetate.

  • Maintain stirring at 45 °C.

  • Validation Check (Colorimetric Shift): Within 15 minutes, the reaction mixture will transition from a pale yellow solution to a deep orange/red suspension. This intense color shift is the primary visual validation of the highly conjugated enolate intermediate forming and successfully attacking the ketone.

Step 3: Reaction Monitoring

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) after 2 hours.

  • Validation Check: The starting ketone (UV active at 254 nm due to the nitroaromatic ring) should be completely consumed, replaced by a single, lower-Rf product spot corresponding to the (E)-isomer.

Step 4: Biphasic Isolation & Catalyst Recycling

  • Upon completion (approx. 2.5 hours), cool the mixture to room temperature and add 15 mL of Ethyl Acetate and 10 mL of deionized water.

  • Transfer to a separatory funnel and agitate.

  • Validation Check: The system will rapidly separate into two distinct phases. The target product selectively partitions into the upper organic (Ethyl Acetate) layer. The [HyEtPy]Cl/DABCO catalyst remains entirely in the lower aqueous layer.

  • Decant the aqueous layer. It can be concentrated under reduced pressure to remove water and reused directly for the next batch without loss of catalytic efficiency.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hot ethanol to yield pure (E)-ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate.

Conclusion

While traditional homogeneous and Lewis acid-mediated Knoevenagel condensations can force the synthesis of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, they suffer from poor atom economy, harsh conditions, and difficult workups. The comparative data clearly demonstrates that utilizing a DABCO/[HyEtPy]Cl ionic liquid system is the superior choice. By leveraging hydrogen-bond activation to overcome the ketone's poor electrophilicity, this method provides drug development professionals with a high-yielding, stereoselective, and environmentally sustainable protocol.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • An easy-to-use heterogeneous catalyst for the Knoevenagel condensation Canadian Journal of Chemistry URL
  • RSC Advances (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of specialized chemical reagents are cornerstones of this principle. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (CAS Number: 1313714-59-8), a compound characterized by its dual functional nature as both a cyanoacrylate derivative and a nitroaromatic compound. Adherence to these protocols is essential for ensuring personal safety, maintaining regulatory compliance, and protecting our environment.

Core Principle: Hazard-Based Waste Management

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is not a common laboratory reagent with universally documented disposal procedures. Therefore, a risk-based approach, grounded in its known chemical functionalities, is paramount. The molecule contains:

  • A cyanoacrylate moiety , which is reactive and prone to polymerization.[1]

  • A nitroaromatic (4-nitrophenyl) group , which renders the compound and its degradation products potentially toxic and environmentally persistent. Nitroaromatic compounds are noted for their recalcitrance to biodegradation and potential toxicity.[2]

Given these characteristics, this compound must be treated as hazardous waste . In-laboratory neutralization or treatment without a validated protocol is strongly discouraged. The polymerization of the cyanoacrylate component does not neutralize the hazards associated with the aromatic nitro group.[3]

Hazard Identification and Immediate Safety

Before handling, it is crucial to understand the inherent risks. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

The corresponding GHS pictogram is the GHS07 "Exclamation Mark".[4]

Mandatory Personal Protective Equipment (PPE)

Based on these hazards, the following PPE is required at all times when handling this compound:

  • Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant nitrile gloves are required. Ensure gloves are inspected before use and changed frequently, especially after direct contact.

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are essential to prevent skin contact.

All handling operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary and safest method for disposal is through your institution's licensed hazardous waste management program.

Step 1: Waste Classification and Segregation
  • Classification: This compound must be classified as Hazardous Chemical Waste . Due to the presence of nitrogen and its organic nature, it falls under the category of Nitrogen-Containing Organic Waste . Do not mix it with other waste streams unless explicitly permitted by your Environmental Health and Safety (EHS) department.

  • Segregation: It is critical to segregate this waste from incompatible materials. Store it away from:

    • Strong acids and bases (can catalyze uncontrolled reactions).

    • Strong oxidizing agents.[5]

    • Water and alcohols, which can initiate polymerization.[6]

Step 2: Containerization
  • Collect waste Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate in a dedicated, properly sealed hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene, HDPE, or glass if appropriate) and be in good condition with no leaks or cracks.[7]

  • Ensure the container has a secure, screw-top cap. Keep the container closed at all times except when adding waste.[3]

Step 3: Accurate Labeling

Proper labeling is a critical compliance and safety step. The waste container label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate" .

  • The CAS Number: 1313714-59-8 .

  • The approximate concentration and quantity of the waste.

  • The date waste was first added to the container (the "accumulation start date").

  • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated SAA within your laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is within secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]

Step 5: Arranging for Final Disposal
  • Once the container is full or you are discontinuing the use of the chemical, contact your institution's EHS or equivalent department to schedule a waste pickup.

  • Do not pour this chemical waste down the drain or dispose of it in the regular trash.[8]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all ignition sources.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For a small spill of the solid material, use dry cleanup procedures to avoid generating dust.[9] Carefully sweep the material into a designated waste container. For a liquid solution, absorb the spill with an inert, non-combustible absorbent material like vermiculite or dry sand.[8]

  • Clean: Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Data Summary Table

PropertyValueReference
Chemical Name Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate[4]
CAS Number 1313714-59-8[4]
Molecular Formula C₁₄H₁₄N₂O₄[4]
Physical Form Solid[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H302, H315, H319[4]
Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[4][10]

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generated: Ethyl 2-cyano-3-methyl-4- (4-nitrophenyl)but-2-enoate PPE Wear Full PPE (Goggles, Gloves, Lab Coat) Start->PPE Classify Step 1: Classify as Hazardous Waste (Nitrogen-Containing Organic) Container Step 2: Collect in a Compatible, Sealed Container Classify->Container PPE->Classify Label Step 3: Apply Hazardous Waste Label with Full Details Container->Label Store Step 4: Store in SAA with Secondary Containment Label->Store EHS Step 5: Contact EHS for Waste Pickup and Disposal Store->EHS End Proper Disposal Complete EHS->End

Sources

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